1,5-Dimethyl-2-piperidone
Overview
Description
1,5-Dimethyl-2-piperidone is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.19 . It is a liquid at 20°C and is colorless to light yellow .
Synthesis Analysis
A chemoenzymatic process has been demonstrated for the preparation of 1,5-Dimethyl-2-piperidone from 2-methylglutaronitrile . The process involves the hydrolysis of 2-methylglutaronitrile to 4-cyanopentanoic acid ammonium salt using the nitrilase activity of immobilized Acidovorax facilis 72W cells .Molecular Structure Analysis
The molecular structure of 1,5-Dimethyl-2-piperidone consists of a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of 1,5-Dimethyl-2-piperidone involves the hydrolysis of 2-methylglutaronitrile to 4-cyanopentanoic acid ammonium salt . This is followed by a low-pressure catalytic hydrogenation in the presence of added methylamine .Physical And Chemical Properties Analysis
1,5-Dimethyl-2-piperidone has a boiling point of 232.6°C and a density of 0.949±0.06 g/cm3 . It has a flash point of 94°C .Scientific Research Applications
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Application in Biocatalysis
- Scientific Field : Applied Microbiology and Biotechnology .
- Summary of Application : 1,5-Dimethyl-2-piperidone (1,5-DMPD) is used in the synthesis of high-value fine chemicals and pharmaceuticals through nitrilase-mediated biocatalysis reactions .
- Methods of Application : The process involves the use of regioselective nitrilases, which are enzymes that can hydrolyze only one cyano group of dinitriles into corresponding cyanocarboxylic acids . This is virtually impossible by chemical hydrolysis and is of interest for a variety of applications .
- Results or Outcomes : The application of regioselective nitrilases in the synthesis of 1,5-DMPD has been systematically reviewed . The mechanism of regioselectivity and further molecular modifications of regioselective nitrilases are areas of ongoing research .
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Application in Pharmaceutical Synthesis
- Scientific Field : Pharmaceutical Chemistry .
- Summary of Application : Piperidine derivatives, including 1,5-Dimethyl-2-piperidone, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application : The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines have been covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
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Application in Atorvastatin Synthesis
- Scientific Field : Pharmaceutical Chemistry .
- Summary of Application : 1,5-Dimethyl-2-piperidone is used in the synthesis of atorvastatin, a medication used to prevent cardiovascular disease and treat abnormal lipid levels .
- Methods of Application : The synthesis involves the use of regioselective nitrilases in a biocatalysis reaction .
- Results or Outcomes : The application of regioselective nitrilases in the synthesis of atorvastatin has been systematically reviewed . The mechanism of regioselectivity and further molecular modifications of regioselective nitrilases are areas of ongoing research .
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Application in Gabapentin Synthesis
- Scientific Field : Pharmaceutical Chemistry .
- Summary of Application : 1,5-Dimethyl-2-piperidone is used in the synthesis of gabapentin, a medication used to treat epilepsy and neuropathic pain .
- Methods of Application : The synthesis involves the use of regioselective nitrilases in a biocatalysis reaction .
- Results or Outcomes : The application of regioselective nitrilases in the synthesis of gabapentin has been systematically reviewed . The mechanism of regioselectivity and further molecular modifications of regioselective nitrilases are areas of ongoing research .
Safety And Hazards
Future Directions
Piperidines, including 1,5-Dimethyl-2-piperidone, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1,5-dimethylpiperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6-3-4-7(9)8(2)5-6/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHVIDNQBMVYHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)N(C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10888679 | |
Record name | 2-Piperidinone, 1,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10888679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dimethyl-2-piperidone | |
CAS RN |
86917-58-0 | |
Record name | 1,5-Dimethyl-2-piperidone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86917-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Piperidinone, 1,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086917580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Piperidinone, 1,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Piperidinone, 1,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10888679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-Dimethyl-2-piperidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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